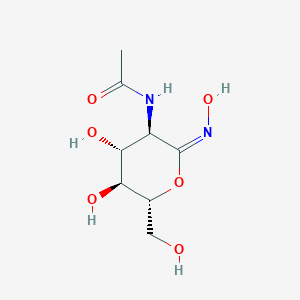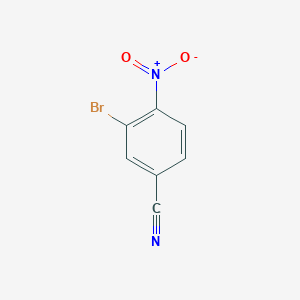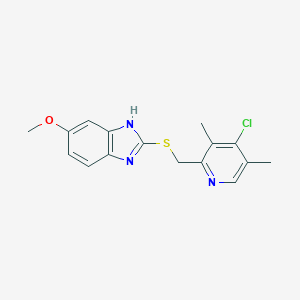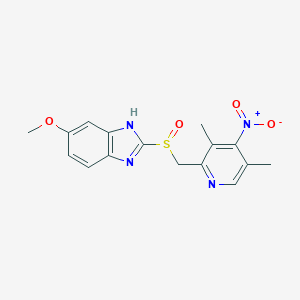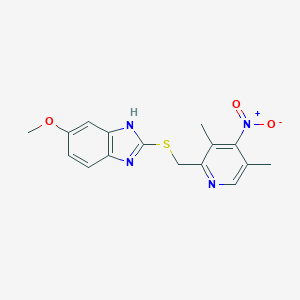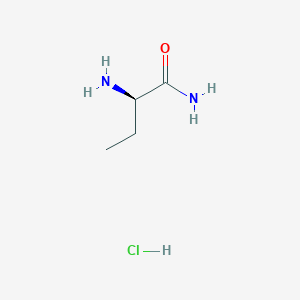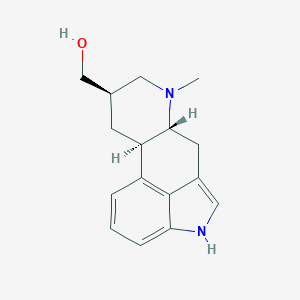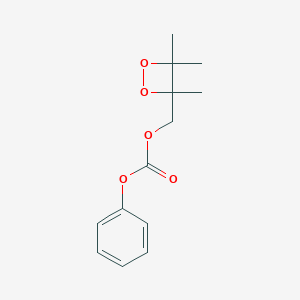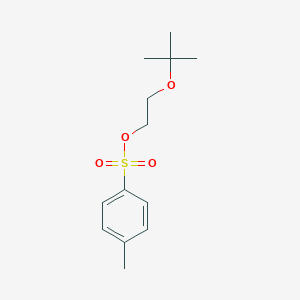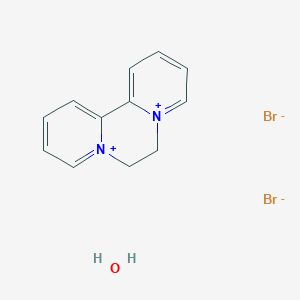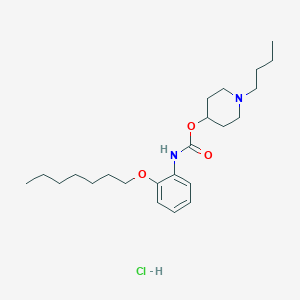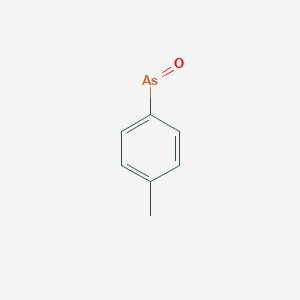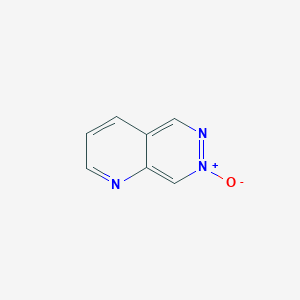
Pyrido(2,3-d)pyridazine 7-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(2,3-d)pyridazine 7-oxide (PPDPO) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for a range of research applications. In
Mécanisme D'action
The mechanism of action of Pyrido(2,3-d)pyridazine 7-oxide is not fully understood, but it is thought to involve the modulation of ion channels in cells. Pyrido(2,3-d)pyridazine 7-oxide has been found to interact with voltage-gated calcium channels, sodium channels, and potassium channels, suggesting that it may affect cellular signaling pathways. Additionally, Pyrido(2,3-d)pyridazine 7-oxide has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
Pyrido(2,3-d)pyridazine 7-oxide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Pyrido(2,3-d)pyridazine 7-oxide can inhibit the growth of cancer cells, induce apoptosis, and reduce oxidative stress. In vivo studies have shown that Pyrido(2,3-d)pyridazine 7-oxide can improve cognitive function, reduce inflammation, and lower blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyrido(2,3-d)pyridazine 7-oxide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Pyrido(2,3-d)pyridazine 7-oxide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using Pyrido(2,3-d)pyridazine 7-oxide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for Pyrido(2,3-d)pyridazine 7-oxide research. One area of interest is the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Pyrido(2,3-d)pyridazine 7-oxide has been found to exhibit neuroprotective effects, making it a promising candidate for the development of new therapies. Additionally, Pyrido(2,3-d)pyridazine 7-oxide may have applications in the development of new cancer therapies, as it has been found to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of Pyrido(2,3-d)pyridazine 7-oxide and to explore its potential applications in scientific research.
Méthodes De Synthèse
Pyrido(2,3-d)pyridazine 7-oxide can be synthesized by reacting 2,3-dichloropyridazine with sodium hydroxide and hydrogen peroxide. This reaction results in the formation of Pyrido(2,3-d)pyridazine 7-oxide as a yellow solid, which can be purified through recrystallization. The synthesis of Pyrido(2,3-d)pyridazine 7-oxide is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
Pyrido(2,3-d)pyridazine 7-oxide has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, Pyrido(2,3-d)pyridazine 7-oxide has been found to exhibit neuroprotective effects, making it a promising candidate for the development of new treatments for neurodegenerative diseases. In cancer research, Pyrido(2,3-d)pyridazine 7-oxide has been shown to inhibit the growth of cancer cells, suggesting that it may be useful in the development of new cancer therapies. In cardiovascular research, Pyrido(2,3-d)pyridazine 7-oxide has been found to have vasodilatory effects, making it a potential treatment for hypertension.
Propriétés
Numéro CAS |
19866-62-7 |
|---|---|
Nom du produit |
Pyrido(2,3-d)pyridazine 7-oxide |
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
7-oxidopyrido[2,3-d]pyridazin-7-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-5-7-6(4-9-10)2-1-3-8-7/h1-5H |
Clé InChI |
HBFJNZBYSXSNHZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=[N+](C=C2N=C1)[O-] |
SMILES canonique |
C1=CC2=CN=[N+](C=C2N=C1)[O-] |
Autres numéros CAS |
19866-62-7 |
Synonymes |
PYRIDO[2,3-D]PYRIDAZINE-7-OXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




